Europium (III) 2,4-pentanedionate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Europium (III) 2,4-pentanedionate can be synthesized through the reaction of europium (III) chloride with 2,4-pentanedione in the presence of a base. The reaction typically involves dissolving europium (III) chloride in a suitable solvent, such as ethanol, and then adding 2,4-pentanedione and a base like sodium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions: Europium (III) 2,4-pentanedionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form europium (III) oxide.

Reduction: It can be reduced to europium (II) compounds under specific conditions.

Substitution: The ligand exchange reactions where the 2,4-pentanedionate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents under elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.

Substitution: Various ligands in the presence of a suitable solvent and sometimes a catalyst.

Major Products Formed:

Oxidation: Europium (III) oxide.

Reduction: Europium (II) compounds.

Substitution: New europium complexes with different ligands.

Aplicaciones Científicas De Investigación

Chemistry

- Catalyst in Organic Synthesis : Europium (III) 2,4-pentanedionate is employed as a catalyst for various organic reactions, including the synthesis of carbon nanostructures. Its unique properties enhance reaction rates and selectivity .

- Diketone Complexes : The compound can also form complexes with other diketones, improving stability and fluorescence properties .

Biology

- Bioimaging : Due to its photoluminescent properties, this compound is used in bioimaging applications as a luminescent probe. It facilitates the visualization of biological processes at the molecular level .

- Fluorescent Labels : The compound serves as a fluorescent label in biochemical assays, where its luminescence can be used to track biological interactions.

Medicine

- Magnetic Resonance Imaging (MRI) : this compound is utilized as a contrast agent in MRI. Its ability to enhance imaging contrast allows for better visualization of internal structures .

- Therapeutic Applications : Research indicates potential uses in targeted drug delivery systems due to its ability to form stable complexes with therapeutic agents.

Industry

- Phosphors for Lighting : The compound is widely used in the production of phosphors for lighting and display technologies. Its luminescent properties make it ideal for applications in LEDs and other lighting solutions .

- Thin Film Deposition : In industrial chemistry, this compound serves as a precursor material for thin film deposition processes .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Catalyst | Enhances reaction rates |

| Biology | Bioimaging | Allows visualization at molecular level |

| Medicine | MRI Contrast Agent | Improves imaging contrast |

| Industry | Phosphors | Ideal for LED applications |

Case Study 1: Bioimaging

A study demonstrated the effectiveness of this compound in bioimaging applications. Researchers utilized this compound to label specific biomolecules, achieving high-resolution images that facilitated the understanding of cellular processes.

Case Study 2: MRI Applications

In clinical trials, this compound was evaluated as a contrast agent in MRI scans. Results indicated that patients receiving this agent showed significantly enhanced contrast in imaging compared to traditional agents.

Mecanismo De Acción

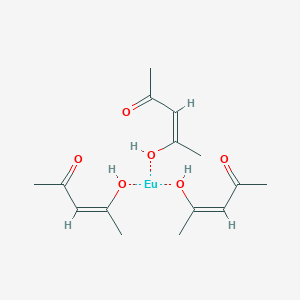

The mechanism of action of europium (III) 2,4-pentanedionate involves its ability to coordinate with various ligands, forming stable complexes. The europium ion (Eu^3+) interacts with the oxygen atoms of the 2,4-pentanedionate ligands, creating a stable chelate structure. This coordination enhances the compound’s stability and reactivity, making it useful in various applications .

Comparación Con Compuestos Similares

- Europium (III) chloride (EuCl3)

- Europium (III) nitrate (Eu(NO3)3)

- Europium (III) acetate (Eu(CH3COO)3)

Comparison: Europium (III) 2,4-pentanedionate is unique due to its specific ligand structure, which imparts distinct photoluminescent properties and stability. Unlike europium (III) chloride or nitrate, which are more ionic in nature, this compound forms a chelate complex, enhancing its solubility in organic solvents and making it more suitable for applications in organic synthesis and bioimaging .

Propiedades

Número CAS |

14284-86-7 |

|---|---|

Fórmula molecular |

C15H24EuO6 |

Peso molecular |

452.31 g/mol |

Nombre IUPAC |

europium;4-hydroxypent-3-en-2-one;(Z)-4-hydroxypent-3-en-2-one |

InChI |

InChI=1S/3C5H8O2.Eu/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b4-3-;;; |

Clave InChI |

RUMABXVVUNTTLB-FGSKAQBVSA-N |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Eu] |

SMILES isomérico |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.C/C(=C/C(=O)C)/O.[Eu] |

SMILES canónico |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Eu] |

Key on ui other cas no. |

14284-86-7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.